4-(3-Fluorophenoxy)benzonitrile
Description
This compound is structurally characterized by two aromatic rings connected via an oxygen atom, with a fluorine atom at the meta position of the phenoxy ring and a nitrile group at the para position of the benzonitrile ring. Its molecular geometry, electronic properties, and synthetic versatility make it a valuable intermediate in medicinal chemistry and materials science.
Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-fluorophenol and a fluorinated benzonitrile derivative. For example, analogous compounds like 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (CAS RN: 101007-06-1) are synthesized via reactions between 3,4-difluorobenzonitrile and hydroquinone under basic conditions, achieving crystalline products with defined hydrogen-bonded networks .
Properties
IUPAC Name |
4-(3-fluorophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBQAEPAVNQRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-18-3 | |
| Record name | 4-(3-Fluorphenoxy)-benzonitril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Fluorophenoxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with 4-bromobenzonitrile in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is a typical reducing agent.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 4-(3-fluorophenoxy)benzylamine.
Scientific Research Applications
4-(3-Fluorophenoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Dihedral Angles: The dihedral angle between aromatic rings in this compound analogs (~70.9°) suggests moderate conjugation disruption, influencing electronic properties and intermolecular interactions .
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) exhibit stronger intermolecular interactions (O–H⋯N) compared to non-hydroxylated analogs, affecting solubility and crystallinity .
Key Observations :
- Efficiency: this compound synthesis achieves moderate yields (64–79%), comparable to other fluorinated benzonitriles .
- Versatility: Thiazole- and tetrazole-functionalized analogs (e.g., 5-[4-(3-fluorophenoxy)phenyl]tetrazole) highlight the adaptability of benzonitrile scaffolds in drug discovery .
Key Observations :
- Bioactivity: Fluorophenoxy benzonitriles are less directly bioactive but serve as critical intermediates. For example, derivatives like 5-[4-(3-fluorophenoxy)phenyl]tetrazole may target enzymes or receptors .
- Material Science : Liquid crystalline trimers and fluorosolvatochromic derivatives demonstrate tunable thermal and optical properties, expanding applications in sensors and displays .
Pharmacological Potential
Complex derivatives, such as (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate, exhibit targeted biological interactions (e.g., enzyme inhibition) due to enhanced steric and electronic effects from cyclopropane and amino groups . In contrast, this compound’s simpler structure prioritizes synthetic utility over direct therapeutic action.
Biological Activity
4-(3-Fluorophenoxy)benzonitrile, an organic compound with the molecular formula C13H8FNO, is characterized by a fluorophenoxy group attached to a benzonitrile moiety. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Structure and Composition
- Molecular Formula : C13H8FNO
- Key Functional Groups :
- Fluorophenoxy group
- Benzonitrile moiety
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions : The fluorine atom can be substituted under appropriate conditions, leading to derivatives with varied biological activities.
- Reduction Reactions : The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
- Substitution : New derivatives with potential biological activity.
- Reduction : Formation of 4-(3-fluorophenoxy)benzylamine.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, which may include:
- Inhibition of enzyme activity
- Interference with signal transduction pathways
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of this compound, the compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a lead structure for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Case Study 2: Anticancer Activity in Cell Lines
Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects, leading to reduced viability in cancer cells compared to control groups.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Position of Fluorine | Biological Activity |
|---|---|---|
| This compound | Para | Antimicrobial, Anticancer |
| 4-(4-Fluorophenoxy)benzonitrile | Meta | Moderate Antimicrobial |
| 4-(2-Fluorophenoxy)benzonitrile | Ortho | Low Anticancer Activity |
This comparison highlights how the position of the fluorine atom influences the biological activity and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
